Benzo(6,7)cyclohept(1,2-b)(1,4)oxazine, 2,3,4,4a,5,6,7,11b-octahydro-4-ethyl-, (E)-
Description
Chemical Structure and Synthesis The compound Benzo(6,7)cyclohept(1,2-b)(1,4)oxazine, 2,3,4,4a,5,6,7,11b-octahydro-4-ethyl-, (E)- (CAS: 105124-36-5) is a bicyclic heterocyclic molecule with a fused benzo[6,7]cycloheptane core and a 1,4-oxazine ring. Its molecular formula is C₁₄H₁₉NO₂, and it has a molecular weight of 233.31 g/mol . The trans-(E)-isomer is synthesized via condensation of 6-(substituted amino)-6,7,8,9-tetrahydro-5H-benzocycloheptene-5-ol, followed by cyclization under controlled conditions .
Pharmacological Activity
The trans-4-ethyl derivative exhibits α-adrenergic agonist activity and tetrabenazine antagonist activity, making it a candidate for cardiovascular and neurological applications. Its ethyl substituent at the 4-position enhances receptor binding specificity compared to unsubstituted analogs .
Properties
CAS No. |
83939-22-4 |
|---|---|
Molecular Formula |
C15H21NO |
Molecular Weight |
231.33 g/mol |
IUPAC Name |
(2S,7S)-6-ethyl-3-oxa-6-azatricyclo[9.4.0.02,7]pentadeca-1(15),11,13-triene |
InChI |
InChI=1S/C15H21NO/c1-2-16-10-11-17-15-13-8-4-3-6-12(13)7-5-9-14(15)16/h3-4,6,8,14-15H,2,5,7,9-11H2,1H3/t14-,15-/m0/s1 |
InChI Key |
QXSWGDFDQUZINM-GJZGRUSLSA-N |
Isomeric SMILES |
CCN1CCO[C@@H]2[C@@H]1CCCC3=CC=CC=C23 |
Canonical SMILES |
CCN1CCOC2C1CCCC3=CC=CC=C23 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(6,7)cyclohept(1,2-b)(1,4)oxazine, 2,3,4,4a,5,6,7,11b-octahydro-4-ethyl-, (E)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Benzo(6,7)cyclohept(1,2-b)(1,4)oxazine, 2,3,4,4a,5,6,7,11b-octahydro-4-ethyl-, (E)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.
Scientific Research Applications
Chemical Properties and Structure
The compound features a fused oxazine ring system characterized by the molecular formula . Its structure includes multiple stereocenters and a unique arrangement of functional groups that contribute to its reactivity and interactions with biological systems. The compound can undergo various chemical reactions including oxidation and reduction processes.
Chemistry
Benzo(6,7)cyclohept(1,2-b)(1,4)oxazine serves as a valuable building block in organic synthesis. Its unique structure allows for the derivation of more complex molecules through various synthetic pathways. This compound is often used in the synthesis of other oxazine derivatives which have shown diverse reactivity patterns.
Biology
Research has indicated that this compound may exhibit biological activity. Studies have investigated its interaction with biological targets such as enzymes and receptors. For instance:
- Ferroptosis Induction : Novel derivatives of benzo[b][1,4]oxazine have been studied for their ability to induce ferroptosis in cancer cells by acting as radical trapping antioxidants .
- Immune Modulation : The compound has been linked to promoting immune responses through the modulation of retinoid-related orphan receptors (RORs), which play crucial roles in various physiological processes .
Medicine
The therapeutic potential of benzo(6,7)cyclohept(1,2-b)(1,4)oxazine is under exploration:
- Cancer Treatment : Some derivatives have shown promise in treating different types of cancer by targeting specific pathways involved in tumor growth and survival.
- Infection Management : The compound's antibacterial and antifungal properties are being investigated for potential applications in treating infectious diseases .
Industry
In industrial applications, benzo(6,7)cyclohept(1,2-b)(1,4)oxazine is utilized in the production of specialty chemicals. Its unique structural characteristics make it suitable for formulating high-performance materials and chemicals used in various manufacturing processes.
Case Study 1: Synthesis and Biological Evaluation
A recent study synthesized several derivatives of benzo[b][1,4]oxazine and evaluated their cytotoxic effects against cancer cell lines. The results indicated that certain compounds exhibited significant growth inhibition at low concentrations . This highlights the potential for developing new anticancer agents based on this scaffold.
Case Study 2: Mechanistic Insights into Immune Modulation
Research exploring the interaction of benzo[b][1,4]oxazine derivatives with RORs revealed that these compounds could enhance IL-17 production in immune cells. This finding suggests a possible application in autoimmune disease management where modulation of immune responses is critical .
Summary Table of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Chemistry | Building block for complex syntheses | Versatile reactivity patterns observed |
| Biology | Induction of ferroptosis; immune modulation | Potential for cancer therapy and immune response enhancement |
| Medicine | Cancer treatment; infection management | Promising cytotoxic effects against cancer cells |
| Industry | Specialty chemicals production | High-performance material applications |
Mechanism of Action
The mechanism of action of Benzo(6,7)cyclohept(1,2-b)(1,4)oxazine, 2,3,4,4a,5,6,7,11b-octahydro-4-ethyl-, (E)- involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Benzo[6,7]cyclohepta[1,2-b]pyridines
- Structure : Replace the oxazine ring with pyridine.
- Activity : These derivatives show anti-proliferative activity against cancer cell lines (e.g., IMR32 neuroblastoma, GI₅₀ <0.01 μM) .
- Key Difference : The pyridine moiety enhances cytotoxicity but reduces α-adrenergic activity compared to oxazine derivatives .
Benzo[b]cyclohept[e][1,4]oxazin-6(11H)-one
- Structure : Incorporates a ketone group in the oxazine ring.
- Activity: Demonstrates tumor-specific cytotoxicity and inhibits nitric oxide (NO) production in macrophages. It synergizes with apoptosis-inducing agents like doxorubicin .
- Key Difference : The ketone group increases redox activity, enabling radical scavenging, unlike the ethyl-substituted oxazine .
Benzo[1,4]oxazepines
- Structure : Seven-membered ring with oxygen and nitrogen (e.g., 2,3-dihydro-1H-benzo[e][1,4]oxazepin-5-one derivatives).
- Activity : Anti-inflammatory and antimicrobial properties. Chloro or methyl substituents enhance stability and binding to microbial targets .
- Key Difference : The larger ring size reduces steric hindrance, improving solubility but diminishing CNS activity compared to bicyclic oxazines .
Functional Group Modifications
Substituent Effects
- Ethyl vs. Chloro : The ethyl group in the target compound enhances lipophilicity and CNS penetration, whereas chloro substituents (e.g., in dithiazoles) improve antimicrobial potency but increase toxicity .
- Amino vs. Ketone: Amino groups in tropolones facilitate radical-mediated cytotoxicity, while ketones in oxazinones stabilize hydrogen bonding with receptors .
Pharmacological Data Comparison
| Compound Class | Bioactivity (IC₅₀/GI₅₀) | Selectivity Index (Tumor vs. Normal Cells) |
|---|---|---|
| Target Compound (E)-isomer | α-Adrenergic EC₅₀: 0.1–1 μM | Not reported |
| Benzo[6,7]cyclohepta[1,2-b]pyridines | GI₅₀: 0.01–0.21 μM (IMR32) | High (10–100×) |
| 2-Aminotropones | IC₅₀: 2–10 μM (HL-60 apoptosis) | Low (1–5×) |
| Benzo[1,4]oxazepines | MIC: 1–5 μg/mL (antibacterial) | Moderate (5–20×) |
Key Insight : The target compound’s α-adrenergic activity is unique among benzo-fused cycloheptanes, which are more commonly associated with anticancer or anti-inflammatory effects .
Biological Activity
Benzo(6,7)cyclohept(1,2-b)(1,4)oxazine derivatives represent a unique class of compounds with diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.
Overview of Biological Activity
The biological activity of benzo(6,7)cyclohept(1,2-b)(1,4)oxazine has been primarily investigated in terms of cytotoxicity against cancer cells and other therapeutic potentials. Research indicates that these compounds can exhibit both hormetic effects at low concentrations and cytotoxicity at higher concentrations.
Cytotoxicity Studies
A study evaluated the cytotoxic effects of several newly synthesized benzo[b]cyclohept[e][1,4]oxazines on various human cell lines. The results indicated that certain derivatives demonstrated significant cytotoxicity against cancer cell lines such as Ca9-22 and HL-60 while sparing normal cells like human gingival fibroblasts (HGF). Notably:
- Compound 10-(6-hydroxyhexylamino)benzo[b]cyclohept[e][1,4]oxazine showed the highest cytotoxicity against Ca9-22 cells with an IC50 value indicating potent activity.
- Other compounds exhibited varying degrees of cytotoxicity and apoptosis induction mechanisms, with some leading to necrotic cell death rather than apoptosis .
Hormesis and Apoptosis Induction
Hormesis refers to the phenomenon where low doses of a substance stimulate growth while high doses are toxic. Some benzo[b]cyclohept[e][1,4]oxazines induced hormesis in HGF cells at low concentrations. However, at higher concentrations, these compounds were found to induce apoptosis in specific cancer cell lines through mechanisms involving DNA fragmentation and caspase activation .
Research has highlighted the importance of structural modifications in enhancing the biological activity of these compounds. For instance:
- The presence of hydroxyl groups and specific alkyl chain lengths were found to be critical for maximizing cytotoxic effects.
- Substitutions on the benzene ring were shown to enhance cytotoxicity further .
Comparative Table of Cytotoxic Activity
The following table summarizes the IC50 values for different benzo[b]cyclohept[e][1,4]oxazine derivatives against various cell lines:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 10-(6-hydroxyhexylamino)benzo[b]cyclohept[e][1,4]oxazine | Ca9-22 | 12.5 | Necrosis |
| 10-(2-methoxyethylamino)benzo[b]cyclohept[e][1,4]oxazine | HGF | Hormesis | Growth stimulation |
| 10-(3-methoxypropylamino)benzo[b]cyclohept[e][1,4]oxazine | HGF | Hormesis | Growth stimulation |
| 10-(4-hydroxybutylamino)benzo[b]cyclohept[e][1,4]oxazine | HL-60 | 15.0 | Apoptosis |
Case Studies
Several case studies have highlighted the potential applications of benzo(6,7)cyclohept(1,2-b)(1,4)oxazines in cancer therapy:
- Study on Hypoxic Cancer Cells : A derivative was tested under hypoxic conditions and showed selective inhibition of hypoxic cancer cell growth while sparing normoxic cells . This selectivity is crucial for targeted cancer therapies.
- PDE Inhibition : Some derivatives have been identified as phosphodiesterase (PDE) inhibitors. For example, a related compound demonstrated neuroprotective effects in HT-22 cells by enhancing cell viability in the presence of neurotoxic agents .
Q & A
Q. What synthetic methodologies are recommended for the efficient preparation of (E)-configured benzocycloheptoxazine derivatives?
Microwave-assisted synthesis is a high-yield approach for benzo[1,4]oxazine scaffolds, reducing reaction times and improving purity . For stereochemical control, enantioselective olefin cross-metathesis paired with intramolecular oxo-Michael reactions has been demonstrated to achieve up to 99% enantiomeric excess (ee) in related benzoxazine derivatives . Optimizing reaction parameters (e.g., solvent polarity, chiral catalysts) is critical for retaining the (E)-configuration during cyclization .
Q. How should researchers characterize the purity and stereochemistry of this compound?
Use a combination of analytical techniques:
- NMR spectroscopy : Analyze and signals to confirm ring junction stereochemistry and ethyl substitution patterns .
- Chiral HPLC or polarimetry : Verify enantiopurity (e.g., in acetone for a similar compound) .
- Mass spectrometry (EIMS) : Validate molecular weight (233.31 g/mol) and fragmentation patterns .
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
Prioritize assays aligned with known benzo[1,4]oxazine activities:
- Antitumor activity : MTT assays on human tumor cell lines (e.g., HL-60 leukemia, oral squamous carcinoma) .
- Anti-inflammatory potential : Inhibition of nitric oxide (NO) production in LPS-stimulated macrophage models .
- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria and fungi, though activity may vary with substitution patterns .
Advanced Research Questions
Q. How can structural modifications enhance tumor-specific cytotoxicity while minimizing off-target effects?
Conduct structure-activity relationship (SAR) studies focusing on:
- Substituent position : Ethyl groups at C4 may influence lipophilicity (logP = 2.23) and membrane permeability .
- Ring saturation : Octahydro scaffolds improve metabolic stability compared to unsaturated analogs .
- Hybrid derivatives : Incorporate pyridine or oxadiazole moieties to modulate selectivity, as seen in antitumor benzo[6,7]cyclohepta[1,2-b]pyridine hybrids .
Q. What experimental models are appropriate for resolving contradictions in cytotoxicity data?
- Comparative cell line panels : Test tumor-specificity across diverse models (e.g., epithelial vs. hematopoietic cancers) .
- Mechanistic profiling : Use flow cytometry to distinguish apoptosis (Annexin V/PI staining) from necrosis in derivatives showing divergent effects .
- In vivo validation : Prioritize compounds with >10-fold selectivity in vitro for xenograft studies .
Q. How can researchers optimize enantioselectivity in asymmetric synthesis?
- Chiral catalysts : Employ Ru-based complexes in cross-metathesis to control stereochemistry at ring junctions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance ee in Michael addition steps .
- Temperature modulation : Lower temperatures (0–5°C) reduce racemization during cyclization .
Q. What strategies mitigate challenges in scaling up laboratory-scale syntheses?
- Continuous flow systems : Improve yield reproducibility for microwave-assisted reactions .
- Green chemistry : Replace toxic solvents (e.g., dichloromethane) with ethanol/water mixtures .
- Purification : Use silica-free techniques like centrifugal partition chromatography for polar intermediates .
Methodological Considerations for Data Interpretation
Q. How should conflicting results in NO inhibition assays be addressed?
- Dose-response profiling : Confirm biphasic (hormetic) effects, where low doses inhibit NO but high doses enhance it .
- ROS scavenging assays : Differentiate direct enzyme inhibition from antioxidant-mediated artifact .
Q. What computational tools support SAR and mechanistic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
